molecular formula C6H8N2O2 B14698351 1-Methyl-3-nitro-1,4-dihydropyridine CAS No. 23493-04-1

1-Methyl-3-nitro-1,4-dihydropyridine

Cat. No.: B14698351
CAS No.: 23493-04-1
M. Wt: 140.14 g/mol
InChI Key: CYSHNHHUIJDRHY-UHFFFAOYSA-N
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Description

1,4-Dihydro-1-methyl-3-nitropyridine is a heterocyclic compound that belongs to the class of nitropyridines This compound is characterized by the presence of a nitro group (-NO2) at the 3-position of the pyridine ring and a methyl group (-CH3) at the 1-position The 1,4-dihydro structure indicates that the compound is partially saturated, with two hydrogen atoms added to the 1 and 4 positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dihydro-1-methyl-3-nitropyridine can be synthesized through several methods. One common approach involves the nitration of pyridine derivatives. For example, the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent can yield the N-nitropyridinium ion, which can then be reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to produce 3-nitropyridine . The nitro group can then be introduced at the 3-position through a [1,5] sigmatropic shift.

Industrial Production Methods

Industrial production of 1,4-dihydro-1-methyl-3-nitropyridine typically involves large-scale nitration processes. The nitration of pyridine derivatives using nitric acid or other nitrating agents is a common method. The reaction conditions, such as temperature, solvent, and concentration of reagents, are optimized to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydro-1-methyl-3-nitropyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

1,4-Dihydro-1-methyl-3-nitropyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-dihydro-1-methyl-3-nitropyridine involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Nitropyridine: Similar structure but lacks the 1,4-dihydro and 1-methyl groups.

    4-Nitropyridine: Nitro group at the 4-position instead of the 3-position.

    1,4-Dihydro-1-methyl-3-aminopyridine: Amino group instead of the nitro group at the 3-position.

Uniqueness

1,4-Dihydro-1-methyl-3-nitropyridine is unique due to its specific substitution pattern and partially saturated structure. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

23493-04-1

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

1-methyl-3-nitro-4H-pyridine

InChI

InChI=1S/C6H8N2O2/c1-7-4-2-3-6(5-7)8(9)10/h2,4-5H,3H2,1H3

InChI Key

CYSHNHHUIJDRHY-UHFFFAOYSA-N

Canonical SMILES

CN1C=CCC(=C1)[N+](=O)[O-]

Origin of Product

United States

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